m-PEG9-phosphonic acid is a chemical compound classified as a polyethylene glycol derivative, specifically characterized by a phosphonic acid group attached to a polyethylene glycol chain consisting of nine ethylene glycol units. This compound is primarily utilized in the synthesis of proteolysis targeting chimeras, commonly referred to as PROTACs, which are designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells . The unique structure of m-PEG9-phosphonic acid enhances its solubility and binding capabilities, making it valuable in various scientific applications, particularly in drug delivery and biomolecular interactions .
The synthesis of m-PEG9-phosphonic acid typically involves the reaction of a polyethylene glycol derivative with a phosphonic acid reagent. A common method for this synthesis is the esterification of the polyethylene glycol chain with a phosphonic acid derivative, followed by hydrolysis to yield the final product. The reaction conditions often include solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine to facilitate the esterification process .
In an industrial context, the production of m-PEG9-phosphonic acid may involve large-scale esterification reactions followed by purification steps such as crystallization or chromatography to ensure high purity levels. This process is optimized for efficiency and scalability, allowing for significant quantities of the compound to be produced for research and commercial applications.
The molecular structure of m-PEG9-phosphonic acid features a long polyethylene glycol chain with a phosphonic acid functional group (-PO3H2) attached at the middle carbon atom. This configuration provides both hydrophilicity due to the polyethylene glycol chain and strong binding capabilities due to the phosphonic acid group .
The presence of multiple hydroxyl groups along the polyethylene glycol chain enhances its interaction with various biological molecules and surfaces .
m-PEG9-phosphonic acid can undergo several types of chemical reactions, including:
Common reagents and conditions for these reactions include:
The major products formed from these reactions include various esters, alcohols, and substituted derivatives depending on specific reagents and conditions used.
The mechanism of action for m-PEG9-phosphonic acid primarily involves its ability to form stable complexes with metal ions, such as calcium. The phosphonic acid group can chelate these metal ions, enhancing its utility in drug delivery systems targeted at bone tissues. This process allows for selective accumulation and sustained release of therapeutic agents in bone areas, thereby improving therapeutic efficacy while minimizing systemic toxicity .
m-PEG9-phosphonic acid is characterized by:
Key chemical properties include:
Relevant analyses indicate that m-PEG9-phosphonic acid maintains stability under various environmental conditions, making it suitable for diverse applications in pharmaceutical formulations .
m-PEG9-phosphonic acid has found extensive use in several scientific fields:
m-PEG9-phosphonic acid (CAS No. 2055016-25-4) is a specialized polyethylene glycol (PEG) derivative with the molecular formula C₁₉H₄₁O₁₂P and a molecular weight of 492.50 g/mol [1] [4]. Its structure consists of a phosphonic acid group (–PO(OH)₂) covalently linked to a methoxy-terminated nonaethylene glycol chain ("PEG9"), yielding the systematic name (2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-yl)phosphonic acid [2] [8]. The molecule features a hydrophilic PEG spacer with nine repeating ethylene oxide units, terminated by a phosphonic acid moiety capable of forming stable bonds with metal oxides and participating in coordination chemistry [3] . This bifunctional design enables applications in drug conjugation, surface modification, and nanomaterials [2] [8].
Table 1: Key Identifiers of m-PEG9-Phosphonic Acid
Property | Value |
---|---|
CAS Registry Number | 2055016-25-4 |
Molecular Formula | C₁₉H₄₁O₁₂P |
Molecular Weight | 492.50 g/mol |
IUPAC Name | (2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-yl)phosphonic acid |
PubChem CID | 58473368 |
Appearance | Light yellow to yellow solid |
The development of m-PEG9-phosphonic acid parallels advances in PEG linker technology, driven by the need for water-soluble conjugates in biotherapeutics. PEG-phosphonic acid derivatives emerged in the early 2010s, with shorter-chain variants (e.g., m-PEG2- and m-PEG4-phosphonic acid) initially used for surface functionalization [5] [8]. The extension to PEG9 was motivated by its superior hydrophilicity; longer PEG chains exponentially increase aqueous solubility due to enhanced hydrogen bonding capacity [6] [8]. This property proved critical for proteolysis-targeting chimeras (PROTACs), where solubility challenges limit efficacy. As a PROTAC linker, m-PEG9-phosphonic acid bridges E3 ubiquitin ligase ligands and target protein binders, leveraging intracellular ubiquitin-proteasome systems for targeted protein degradation [2].
Synthetic refinements also shaped its evolution. Early routes relied on McKenna’s procedure—a two-step dealkylation of diethyl phosphonates using bromotrimethylsilane followed by methanolysis [3] [9]. Modern optimizations now achieve higher purity (>95%) via chromatographic purification of phosphonate intermediates before hydrolysis, avoiding silica gel challenges posed by polar phosphonic acids [3] .
m-PEG9-phosphonic acid’s biological relevance stems from the phosphonic acid group (–PO(OH)₂), which isoelectrically mimics phosphate anions (PO₄³⁻) and their transition-state analogs in enzymatic reactions [3] . Key analogies include:
Table 2: Impact of PEG Chain Length on Key Properties
PEG Variant | Molecular Weight | Water Solubility | Primary Use |
---|---|---|---|
m-PEG2-phosphonic acid | 184.13 g/mol | Moderate | Small-molecule conjugation |
m-PEG4-phosphonic acid | 272.23 g/mol | High | Nanoparticle stabilization |
m-PEG9-phosphonic acid | 492.50 g/mol | Very High | PROTACs & biologics |
m-PEG12-phosphonic acid | ~620 g/mol | Extremely High | Not discussed in sources |
The PEG chain amplifies these properties: its ethylene oxide units form hydration shells, reducing the compound’s log POW value by ~1 unit compared to non-PEGylated phosphonic acids . This dramatically lowers octanol/water partitioning, favoring aqueous-phase applications. Ethyl ester prodrug derivatives (e.g., m-PEG9-phosphonic acid ethyl ester, CAS 2699881-07-5) further exploit this analogy by enhancing cell permeability, followed by enzymatic hydrolysis to the active acid [5] [6].
Table 3: Functional Comparison: Phosphonic Acid vs. Phosphate
Property | Phosphonic Acid | Phosphate | Biological Implication |
---|---|---|---|
P–X Bond | P–C (stable) | P–O (labile) | Resistance to phosphatases |
pKa Range | 1.1–7.2 (diacid) | 0.9–6.5 (triacid) | Enhanced solubility at physiological pH |
Metal Chelation | Strong (bidentate) | Moderate | Surface tethering (e.g., TiO₂ nanoparticles) |
Transition State Mimicry | High-fidelity | Native substrate | Enzyme inhibition (e.g., hydrolases) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7